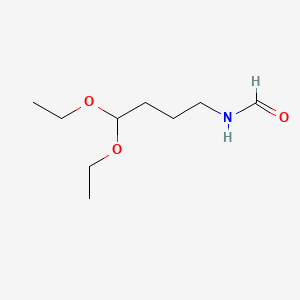

N-(4,4-Diethoxybutyl)-formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4,4-diethoxybutyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-3-12-9(13-4-2)6-5-7-10-8-11/h8-9H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEHXSQEPBAIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCNC=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747607 | |

| Record name | N-(4,4-Diethoxybutyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220803-77-0 | |

| Record name | N-(4,4-Diethoxybutyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and purification of N-(4,4-Diethoxybutyl)-formamide"

An In-Depth Technical Guide to the Synthesis and Purification of N-(4,4-Diethoxybutyl)-formamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, a valuable intermediate in pharmaceutical and fine chemical synthesis. The narrative emphasizes the causal relationships behind experimental choices, ensuring both scientific rigor and practical applicability for researchers. The guide details a robust two-step synthetic strategy, beginning with the preparation of the key precursor, 4,4-diethoxybutan-1-amine, followed by a highly efficient N-formylation step. Detailed protocols for reaction execution, work-up, and high-purity isolation via vacuum distillation are provided.

Introduction

This compound and its derivatives are important precursors in the synthesis of various heterocyclic compounds. Specifically, they serve as key building blocks for acid-catalyzed cascade reactions to produce 2-arylpyrrolidines, a scaffold found in a diverse array of biologically active molecules and approved pharmaceutical agents.[1] The acetal functional group acts as a masked aldehyde, which can be revealed under acidic conditions to participate in cyclization reactions. The formamide moiety provides a stable, protected amine that can be carried through multiple synthetic steps. Given its utility, a reliable and scalable procedure for the synthesis and purification of this compound is essential for drug development and organic synthesis professionals. This guide presents a validated two-stage approach designed for clarity, efficiency, and high yield.

Section 1: Synthetic Strategy and Retrosynthesis

The synthesis of this compound is most logically approached via a two-step sequence from a commercially available nitrile.

-

Step 1: Reduction of Precursor Nitrile. The synthesis begins with the chemical reduction of 4,4-Diethoxybutanenitrile to the corresponding primary amine, 4,4-diethoxybutan-1-amine. This transformation is a cornerstone of amine synthesis, and several reliable methods exist.[2]

-

Step 2: N-Formylation. The resulting 4,4-diethoxybutan-1-amine is then converted to the target formamide. Among the numerous available methods for N-formylation, the use of formic acid is particularly advantageous due to its low cost, operational simplicity, and high efficiency, especially when water is removed azeotropically.[3][4][5]

This strategy ensures a high overall yield by utilizing well-understood, high-yielding reactions and commercially available starting materials.

Caption: Overall two-step synthetic pathway.

Section 2: Synthesis of 4,4-Diethoxybutan-1-amine (Precursor)

The critical first step is the efficient reduction of the nitrile group of 4,4-Diethoxybutanenitrile. While catalytic hydrogenation is a viable industrial method, reduction with lithium aluminum hydride (LiAlH₄) is exceptionally well-suited for laboratory-scale synthesis due to its high efficacy and predictable outcomes.[2]

Causality of Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of converting nitriles to primary amines in high yield. Its use necessitates an anhydrous ethereal solvent.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the reaction solvent because it is inert to LiAlH₄ and effectively solubilizes the reactants. Anhydrous conditions are critical, as LiAlH₄ reacts violently with water.

-

Work-up: A sequential addition of water and sodium hydroxide solution (Fieser work-up) is employed to safely quench the excess LiAlH₄ and precipitate aluminum salts as a filterable solid, simplifying the isolation of the product amine.

Detailed Experimental Protocol: Reduction of 4,4-Diethoxybutanenitrile

-

Setup: Equip a 1 L three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

-

Reagent Charging: Under a positive pressure of nitrogen, suspend lithium aluminum hydride (LiAlH₄) (1.2 eq.) in 300 mL of anhydrous diethyl ether in the flask.

-

Substrate Addition: Dissolve 4,4-Diethoxybutanenitrile (1.0 eq.)[6][7][8][9] in 100 mL of anhydrous diethyl ether and add it to the dropping funnel. Cool the LiAlH₄ suspension to 0 °C using an ice bath.

-

Reaction: Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting nitrile.

-

Quenching: After the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add X mL of water dropwise (where X = grams of LiAlH₄ used). Follow with the dropwise addition of X mL of 15% aqueous NaOH solution. Finally, add 3X mL of water and stir the resulting white suspension vigorously for 30 minutes.

-

Isolation: Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude 4,4-diethoxybutan-1-amine[10][11] is often of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.

Section 3: N-Formylation of 4,4-diethoxybutan-1-amine

The conversion of the synthesized amine to the target formamide is achieved using a practical and high-yielding procedure with formic acid in toluene.[3][4] This method avoids expensive or moisture-sensitive reagents.

Causality of Experimental Choices:

-

Formylating Agent: 85-90% aqueous formic acid serves as an inexpensive and readily available source of the formyl group.[3]

-

Solvent & Dehydration: Toluene is used as the solvent. Its boiling point (111 °C) is ideal for the reaction temperature and, crucially, it forms an azeotrope with water. This allows for the continuous removal of water generated during the amide formation, driving the reaction equilibrium towards the product side. A Dean-Stark apparatus is essential for this purpose.[4]

-

Stoichiometry: A slight excess of formic acid (1.2-1.5 equivalents) is used to ensure complete conversion of the amine.

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount (for 10g amine) |

| 4,4-diethoxybutan-1-amine | 161.24[10] | 0.062 | 1.0 | 10.0 g |

| Formic Acid (~88%) | 46.03[12] | 0.074 | 1.2 | 3.88 mL |

| Toluene | 92.14 | - | Solvent | 150 mL |

| Table 1: Typical reagent quantities for the N-formylation reaction. |

Detailed Experimental Protocol: N-Formylation

-

Setup: Equip a 500 mL round-bottomed flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Reagent Charging: To the flask, add 4,4-diethoxybutan-1-amine (1.0 eq.) and toluene (approx. 15 mL per gram of amine).

-

Reaction: Add formic acid (1.2 eq.) to the stirred solution. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Monitoring: Continue refluxing for 4-8 hours, or until no more water is collected and TLC analysis (e.g., using 10% Methanol in Dichloromethane as eluent) indicates the complete consumption of the starting amine.

-

Completion: Once the reaction is complete, allow the mixture to cool to room temperature.

Section 4: Purification of this compound

A proper work-up and final purification by vacuum distillation are critical to obtaining the target compound in high purity, free from residual acid and other impurities.

Causality of Experimental Choices:

-

Aqueous Work-up: The reaction mixture is washed with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining formic acid. A subsequent brine wash helps to remove residual water from the organic phase.

-

Drying: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) is used to remove trace amounts of water from the organic solution before distillation.

-

Purification Method: Formamides typically have high boiling points.[13][14] Distillation at atmospheric pressure would require very high temperatures, risking decomposition of the product.[15] Therefore, vacuum distillation is the method of choice, as it lowers the boiling point to a safe and accessible temperature range.[16][17]

Caption: Post-reaction purification workflow.

Detailed Experimental Protocol: Purification

-

Work-up: Transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude formamide as an oil.

-

Vacuum Distillation: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly greased. Place the crude oil in the distillation flask with a new stir bar.

-

Fraction Collection: Gradually reduce the pressure and begin heating the distillation flask. Collect the fractions that distill at the expected boiling point range. The exact boiling point will depend on the vacuum achieved but will be significantly lower than at atmospheric pressure.

Section 5: Characterization and Safety

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretch (~3280 cm⁻¹), C=O stretch of the amide (~1670 cm⁻¹), and C-O stretches of the acetal.

-

Mass Spectrometry: To confirm the molecular weight.

Safety Considerations:

-

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. Handle only under anhydrous conditions and a nitrogen atmosphere. The quenching procedure must be performed slowly and with extreme caution behind a blast shield.

-

Formic Acid: Corrosive and causes severe burns.[18] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Vacuum Distillation: Poses an implosion risk.[19] Always use glassware rated for vacuum work, check for cracks, and use a safety shield during the operation.

References

-

Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-150. [Link]

-

Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules, 19(6), 7689-7713. [Link]

-

PubChem. (n.d.). 4,4-diethoxy-N,N-dimethyl-1-butanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4,4-diethoxybutan-1-amine (C8H19NO2). Retrieved from [Link]

-

PubChem. (n.d.). 4,4-Diethoxybutylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-Diethoxy-N-methylbutan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Jung, S. H., Ahn, J. H., & Choi, J. K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ChemInform. [Link]

-

Liang, H., Zhao, T., Ou, J., Liu, J., & Hu, X. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. [Link]

-

PubChem. (n.d.). 4,4-Diethoxy-4-ethylsilylbutan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Purification of N,N-Dimethylformamide (DMF). Chempedia. Retrieved from [Link]

-

Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. MDPI. [Link]

-

Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible mechanism of reaction of 4,4‐diethoxybutan‐1‐amine derivatives with aromatic nucleophiles. Retrieved from [Link]

-

PubChem. (n.d.). N-Butylformamide. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 4,4-Diethoxybutanenitrile. Retrieved from [Link]

-

PubChem. (n.d.). Formamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Lechler. (n.d.). What is Vacuum Distillation & How Does it Work? Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dibutylformamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Guichard, G. et al. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4,4-Diethoxybutanenitrile. Retrieved from [Link]

-

PubChem. (n.d.). Diethylformamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Formamide, N,N-diethyl- (CAS 617-84-5). Retrieved from [Link]

-

Nichols, L. (2022, April 8). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]

-

PubChemLite. (n.d.). 4,4-diethoxybutanenitrile (C8H15NO2). Retrieved from [Link]

-

Stenutz. (n.d.). 4,4-diethoxybutan-1-amine. Retrieved from [Link]

- Google Patents. (n.d.). US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene....

-

Niels Clauson-Kaas A/S. (n.d.). 4,4-Diethoxybutanenitrile. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lookchem.com [lookchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. PubChemLite - 4,4-diethoxybutanenitrile (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 9. 4,4-Diethoxybutanenitrile - NIELS CLAUSON-KAAS A/S [nck.dk]

- 10. 4,4-Diethoxybutylamine | C8H19NO2 | CID 80672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4,4-diethoxybutan-1-amine [stenutz.eu]

- 12. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-Butylformamide | C5H11NO | CID 13376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. N,N-Dibutylformamide | C9H19NO | CID 12975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 16. Purification [chem.rochester.edu]

- 17. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]

- 18. 4,4-Diethoxy-N-methylbutan-1-amine | C9H21NO2 | CID 13994547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

A Spectroscopic Guide to N-(4,4-Diethoxybutyl)-formamide: Predictive Analysis and Characterization

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for N-(4,4-Diethoxybutyl)-formamide, a molecule of interest in synthetic organic chemistry. In the absence of published experimental spectra, this document serves as a foundational reference for researchers, offering a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The predictions are grounded in fundamental spectroscopic principles and comparative analysis with analogous structures. This guide also outlines standardized protocols for the acquisition of this data, ensuring a self-validating framework for experimental work.

Introduction: The Structural Significance of this compound

This compound combines two key functional groups: a secondary formamide and a diethyl acetal. The formamide moiety is a fundamental component of peptides and various synthetic molecules, while the acetal group serves as a common protecting group for aldehydes. The ability to unequivocally identify and characterize this molecule is paramount for its application in multi-step syntheses and drug development. Spectroscopic analysis provides the necessary toolkit for this characterization, offering a detailed fingerprint of the molecule's structure and purity.

This guide is structured to provide a predictive yet practical approach to the spectroscopic characterization of this compound. We will first outline the standard methodologies for acquiring NMR, IR, and MS data. Subsequently, a detailed prediction and interpretation of the expected spectra will be presented, supported by data from related compounds and established spectroscopic theory.

Experimental Protocols for Spectroscopic Analysis

The following protocols describe the standardized procedures for obtaining high-quality NMR, IR, and MS spectra for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the compound's solubility and the need to avoid overlapping solvent signals with key analyte resonances.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. Further two-dimensional experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for definitive structural assignment.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used, which requires placing a small drop of the sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample can be introduced via direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS). Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns. For less volatile compounds or to preserve the molecular ion, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.

-

Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the molecular ion and its fragments.

Predicted Spectroscopic Data and Interpretation

The following sections provide a detailed prediction of the NMR, IR, and MS spectra of this compound, based on its molecular structure and known spectroscopic data for related functional groups.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The presence of rotamers due to the partial double bond character of the C-N bond in the formamide group may lead to the observation of two sets of signals for the protons near the formamide moiety at room temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a (CHO) | 8.1 - 8.3 | s | 1H |

| b (NH) | 6.0 - 7.5 | br s | 1H |

| c (CH(OEt)₂) | 4.4 - 4.6 | t | 1H |

| d (NCH₂) | 3.2 - 3.4 | q | 2H |

| e (OCH₂) | 3.4 - 3.7 | m | 4H |

| f (CH₂CH₂N) | 1.5 - 1.7 | m | 2H |

| g (CH₂CH(OEt)₂) | 1.6 - 1.8 | m | 2H |

| h (OCH₂CH₃) | 1.1 - 1.3 | t | 6H |

Causality of Predictions:

-

The formyl proton (a) is expected to be the most deshielded proton due to the electron-withdrawing nature of the carbonyl group and the nitrogen atom, appearing as a sharp singlet.

-

The amide proton (b) will likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

-

The acetal proton (c) is deshielded by the two adjacent oxygen atoms and will appear as a triplet due to coupling with the adjacent methylene group (g).

-

The methylene group attached to the nitrogen (d) is deshielded by the nitrogen and will be a quartet due to coupling with the adjacent methylene group (f).

-

The methylene protons of the ethoxy groups (e) will be a multiplet due to coupling with the methyl protons (h) and potential diastereotopicity.

-

The aliphatic methylene protons (f and g) will appear in the typical aliphatic region, likely as complex multiplets.

-

The methyl protons of the ethoxy groups (h) will appear as a triplet, being the most upfield signal.

Predicted ¹H-¹H COSY Correlations: A COSY spectrum would be instrumental in confirming these assignments. Key expected correlations are illustrated in the diagram below.

Caption: Predicted ¹H-¹H COSY correlations.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 (C=O) | 160 - 165 |

| 2 (CH(OEt)₂) | 100 - 105 |

| 3 (OCH₂) | 60 - 65 |

| 4 (NCH₂) | 38 - 42 |

| 5 (CH₂CH₂N) | 28 - 32 |

| 6 (CH₂CH(OEt)₂) | 30 - 35 |

| 7 (OCH₂CH₃) | 15 - 20 |

Causality of Predictions:

-

The carbonyl carbon (1) will be the most downfield signal due to its sp² hybridization and the strong deshielding effect of the oxygen atom.

-

The acetal carbon (2) is also significantly deshielded by the two attached oxygen atoms.

-

The carbons of the ethoxy groups (3 and 7) and the carbon attached to nitrogen (4) will appear in the mid-field region.

-

The remaining aliphatic carbons (5 and 6) will be found in the upfield region of the spectrum.

An HSQC spectrum would correlate the proton and carbon signals, confirming the assignments made from the 1D spectra.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by absorptions corresponding to the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption (cm⁻¹) | Interpretation |

| N-H stretch | 3300 - 3250 (broad) | Characteristic of a secondary amide. |

| C-H stretch (aliphatic) | 2980 - 2850 | From the butyl and ethyl groups. |

| C=O stretch (Amide I) | 1680 - 1650 (strong) | A very strong and characteristic amide band. |

| N-H bend (Amide II) | 1570 - 1515 | Another characteristic amide band. |

| C-O stretch (acetal) | 1150 - 1050 (strong) | Strong absorptions from the C-O single bonds of the acetal. |

Causality of Predictions:

-

The N-H stretch is expected to be a broad band due to hydrogen bonding.

-

The C=O stretch (Amide I band) is typically one of the strongest absorptions in the IR spectrum of an amide.

-

The N-H bend (Amide II band) is also a characteristic feature of secondary amides.

-

The C-O stretches of the acetal group will appear as strong bands in the fingerprint region.

Caption: Key predicted IR absorptions.

Predicted Mass Spectrum

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₉H₁₉NO₃, with a monoisotopic mass of 189.1365 g/mol .

-

Molecular Ion (M⁺): Under ESI or CI conditions, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 190.1438 would be expected. In EI, the molecular ion peak at m/z 189 may be weak or absent due to facile fragmentation.

-

Key Fragmentation Pathways:

-

Alpha-cleavage adjacent to the nitrogen: This is a common fragmentation for amides and would lead to the formation of a resonance-stabilized iminium ion.

-

Loss of an ethoxy group (-OCH₂CH₃): Fragmentation of the acetal moiety is expected, leading to a peak at m/z 144 (M - 45).

-

Loss of ethanol (-HOCH₂CH₃): A rearrangement followed by the loss of ethanol could result in a peak at m/z 143 (M - 46).

-

Cleavage of the butyl chain: Fragmentation along the butyl chain will produce a series of peaks corresponding to the loss of alkyl radicals.

-

Caption: Predicted major fragmentation pathways.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The detailed analysis of the expected NMR, IR, and MS spectra, grounded in established chemical principles, offers a valuable resource for researchers working with this compound. The provided protocols ensure that experimental data can be acquired in a standardized and reliable manner, allowing for a direct comparison with the predictions outlined herein. This document serves as a testament to the power of predictive spectroscopy in modern chemical research, enabling the confident identification and characterization of novel molecules.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

NIST Chemistry WebBook. Formamide. [Link]

-

Spectral Database for Organic Compounds (SDBS). Acetaldehyde diethyl acetal. [Link]

-

Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

The Formamide Protecting Group in Synthesis: A Senior Application Scientist's In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount. Among the arsenal of strategies for the temporary masking of amine functionalities, the formamide group presents a compelling, albeit sometimes overlooked, option. Its small size, ease of introduction, and distinct reactivity profile offer unique advantages in specific synthetic contexts, from natural product synthesis to peptide chemistry.[1][2]

This guide provides a comprehensive technical overview of the formamide protecting group, moving beyond a simple recitation of protocols to delve into the underlying mechanistic principles and strategic considerations that inform its effective use. Drawing from field-proven insights and authoritative literature, we will explore the causality behind experimental choices, ensuring that the methodologies presented are not just recipes, but self-validating systems.

The Formamide Group: Core Characteristics and Strategic Value

The formyl group (–CHO) is the smallest acyl-type protecting group for amines. This minimal steric footprint can be a significant advantage, particularly in the synthesis of complex molecules where bulky protecting groups might hinder reactivity or introduce conformational constraints. The formamide bond is generally stable to a range of reaction conditions, yet it can be cleaved under specific acidic, basic, or reductive protocols, offering a degree of orthogonality with other common protecting groups.[3]

Key Advantages:

-

Minimal Steric Hindrance: Its small size can improve reaction kinetics and solubility of intermediates.

-

Ease of Introduction: Formylation of amines is often straightforward, utilizing readily available and inexpensive reagents.[4]

-

Distinct Stability Profile: Offers an alternative to more common carbamate-based protecting groups like Boc and Fmoc, enabling orthogonal protection strategies.[3][5]

Key Disadvantages:

-

Potentially Harsh Deprotection: Cleavage can sometimes require conditions that may not be suitable for sensitive substrates.

-

Stability Variability: The stability of the formamide can be influenced by the electronic nature of the substrate.

Installation of the Formamide Protecting Group: Formylation of Amines

The conversion of an amine to a formamide, known as formylation, can be achieved through a variety of methods, ranging from the use of stoichiometric formylating agents to catalytic processes.[4]

Common Formylating Agents and Methods

A diverse array of reagents has been developed for the N-formylation of amines. The choice of reagent and conditions often depends on the substrate's reactivity, functional group tolerance, and desired scale of the reaction.

| Reagent/Method | Typical Conditions | Scope and Remarks |

| Formic Acid | Toluene, reflux with Dean-Stark trap | A classical and cost-effective method.[4] Can be used under solvent-free conditions at elevated temperatures.[4] |

| Acetic Formic Anhydride (AFA) | Generated in situ from formic acid and acetic anhydride | A highly reactive and efficient reagent, often providing high yields in short reaction times.[4] |

| Chloral | Low temperature | Produces excellent yields with strongly basic amines, with chloroform as the only byproduct.[4] |

| Triethyl Orthoformate | Water, reflux or microwave irradiation | A simple method that can be performed in the absence of acid or base catalysts.[4] |

| Formic Acid with Catalyst | Various catalysts (e.g., ZnO, ZnCl₂, MTSA, Iodine) | Catalytic methods can offer milder reaction conditions and improved efficiency.[4][6] |

Mechanistic Insight into Formylation

The formylation of an amine generally proceeds via a nucleophilic acyl substitution mechanism. In the case of formic acid, the reaction is a dehydration condensation. The process can be acid-catalyzed, where protonation of the formic acid carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.[7]

Caption: Mechanism of acid-catalyzed deformylation.

Experimental Protocol: Acidic Deformylation of an N-Formyl Peptide Ester [8] This protocol is for the deformylation of an L-aspartyl-L-phenylalanine lower alkyl ester.

Materials:

-

N-formyl-L-aspartyl-L-phenylalanine lower alkyl ester

-

Strong acid (e.g., HCl, H₂SO₄) to a concentration of 0.5-3 N

Procedure:

-

Heat the N-formyl peptide ester in the strong acid solution at a temperature between 70 °C and 150 °C.

-

The reaction time can range from 15 seconds to 60 minutes, depending on the temperature and acid concentration.

-

Monitor the reaction by a suitable analytical method (e.g., HPLC, TLC) to determine the completion of the deformylation.

-

Upon completion, cool the reaction mixture and neutralize with a suitable base to quench the reaction.

-

The deprotected peptide ester can then be isolated and purified using standard techniques.

Base-Catalyzed Deformylation

Alkaline hydrolysis is another effective method for formamide cleavage. This approach is particularly useful for substrates that are sensitive to acidic conditions. The reaction typically involves treatment with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.

Mechanism: The base-catalyzed mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the formamide, leading to a tetrahedral intermediate. This intermediate then collapses to yield the amine and a formate salt.

Reductive Deformylation

For substrates that are sensitive to both acidic and basic conditions, reductive cleavage of the formamide group offers a milder alternative. Borane reagents have been shown to be effective for the selective reduction of formamides. [9] Experimental Protocol: Reductive Deformylation using Borane Reagents [9] This method is particularly useful in radiochemistry for the rapid and robust deprotection of secondary and tertiary amines.

Materials:

-

N-formyl compound

-

Borane reagent (e.g., amine borane, dimethylamine borane)

-

Appropriate solvent

Procedure:

-

Dissolve the N-formyl compound in a suitable solvent.

-

Add the borane reagent to the solution. The specific reaction conditions (temperature, reaction time) will depend on the substrate and the chosen borane reagent.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, the reaction is quenched, and the product amine is isolated and purified.

Enzymatic Deformylation

In certain biological systems and for specific applications, enzymatic deformylation provides a highly selective and mild method for removing the formyl group. Enzymes such as N-substituted formamide deformylase (NfdA) can catalyze the hydrolysis of N-substituted formamides to the corresponding amine and formate. [10]This approach, while highly specific, is generally limited to substrates that are recognized by the enzyme.

Orthogonality and Comparison with Other Amine Protecting Groups

A key consideration in choosing a protecting group is its orthogonality, which is the ability to remove one protecting group in the presence of others. [3]The formamide group's stability profile allows for its use in conjunction with other common amine protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

| Protecting Group | Introduction | Deprotection Conditions | Orthogonality with Formamide |

| Boc | Boc₂O, base | Strong acid (e.g., TFA) | Yes. Formamide is generally stable to the acidic conditions used for Boc removal. |

| Fmoc | Fmoc-Cl, Fmoc-OSu, base | Base (e.g., piperidine) | Yes. Formamide is generally stable to the basic conditions used for Fmoc removal. |

| Cbz | Cbz-Cl, base | Hydrogenolysis (H₂/Pd) | Potentially compatible, but depends on the specific reductive conditions used for formamide cleavage. |

Strategic Considerations in Peptide Synthesis:

In solid-phase peptide synthesis (SPPS), the choice between the Fmoc and Boc strategies is fundamental. []The formamide group is not typically used for the temporary protection of the α-amino group during chain elongation due to the more established and automated nature of Fmoc and Boc chemistry. However, it can be a valuable protecting group for the side chains of amino acids like lysine or tryptophan, especially when a different deprotection strategy is required. For instance, if a peptide contains an acid-sensitive modification, protecting a lysine side chain with a formyl group could be advantageous, as it can be removed under conditions that would not cleave the modification.

Conclusion

The formamide protecting group, while perhaps not as ubiquitous as its carbamate counterparts, represents a valuable tool in the synthetic chemist's toolbox. Its small size, straightforward installation, and distinct deprotection pathways provide a unique set of advantages for specific synthetic challenges. By understanding the mechanistic underpinnings of formylation and deformylation, and by carefully considering its stability and orthogonality in the context of a multi-step synthesis, researchers and drug development professionals can effectively leverage the formamide group to achieve their synthetic goals with precision and efficiency. The continued development of milder and more selective deprotection methods will undoubtedly further expand the utility of this versatile protecting group.

References

- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem.

- Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanoc

- Request PDF | Recent Advances in the Protection of Amine Functionality: A Review.

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Protecting Groups in Organic Synthesis. YouTube. (2018-09-10).

- Amine Protection and Deprotection. Master Organic Chemistry.

- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem.

- Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis. Benchchem.

- Formyl

- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.

- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.

- T boc fmoc protocols in peptide synthesis | PPTX. Slideshare.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Total Synthesis.

- Protective Groups. Organic Chemistry Portal.

- Protecting Groups in Peptide Synthesis. Biosynth.

- Request PDF | A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions.

- Protecting Group Strategies in Natural Product Biosynthesis. PubMed. (2026-01-05).

- Amino Acid Deriv

- Overview of Fmoc Amino Acids. ChemPep.

- Formamide groups found in natural products and pharmaceuticals: (a)... | Download Scientific Diagram.

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Fmoc Amino Acids for SPPS. AltaBioscience.

- A Comparative Guide to Orthogonal Protecting Group Strategies Involving the Fmoc Group. Benchchem.

- Protecting Groups.

- Process for removing an n-formyl group.

- Protecting group. Wikipedia.

- Request PDF | The formamide as an unconventional amine protecting group for PET radiochemistry.

- Amine synthesis by amide cleavage. Organic Chemistry Portal.

- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. (2021-03-05).

- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. (2024-07-13).

- Removal of formyl groups

- Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characteriz

- Boc Resin Cleavage Protocol. Sigma-Aldrich.

- Protecting groups in organic synthesis?!. Reddit. (2018-10-20).

- (S)-N,N-DIMETHYL-N'-(1-tert-BUTOXY-3-METHYL-2-BUTYL)FORMAMIDINE. Organic Syntheses Procedure.

- Protection and deprotection. WILLINGDON COLLEGE, SANGLI.

- Toward a mild dehydroformylation using base-metal c

- Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society. (2023-05-05).

- Formamide | HCONH2 | CID 713. PubChem - NIH.

- Request PDF | ChemInform Abstract: Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas and Aqueous-Phase Hydrolysis of Formamide.

- Request PDF | Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protective Groups [organic-chemistry.org]

- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]

- 8. EP0058063B1 - Process for removing an n-formyl group - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-(4,4-Diethoxybutyl)-formamide: A Versatile C4 Synthon for Heterocyclic Chemistry

Introduction: Unmasking a Powerful Building Block

In the landscape of synthetic organic chemistry, the efficient construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the arsenal of building blocks available to the modern chemist, bifunctional synthons—molecules containing multiple reactive centers—offer elegant and atom-economical pathways to complex molecular architectures. N-(4,4-Diethoxybutyl)-formamide emerges as a particularly powerful, yet understated, C4 synthon. Its structure cleverly combines a formamide group with a masked aldehyde, in the form of a diethyl acetal. This unique arrangement allows for sequential or one-pot transformations, where acid-catalyzed deprotection unveils a reactive 4-aminobutanal equivalent, primed for intramolecular cyclization.

This guide provides an in-depth exploration of this compound as a precursor, focusing on the mechanistic principles, field-proven protocols, and strategic applications in the synthesis of valuable nitrogen-containing heterocycles. We will delve into the causality behind experimental choices, offering researchers and drug development professionals the insights needed to leverage this versatile molecule in their synthetic campaigns.

Part 1: Synthesis and Properties of the Precursor

The utility of any building block is predicated on its accessibility. This compound can be reliably prepared in a straightforward, two-step sequence starting from commercially available materials.

Synthetic Pathway

The typical synthesis involves the formylation of 4,4-diethoxybutan-1-amine. The amine precursor itself is accessible via several routes, most commonly through the reduction of 4,4-diethoxybutyronitrile. The formylation is often achieved using a mild and efficient formylating agent like propyl formate or ethyl formate.[1]

Diagram 1: Synthesis of this compound

Caption: General synthetic route to the target precursor.

Physicochemical Properties

Understanding the physical properties of the precursor is essential for its handling, purification, and use in reactions.

| Property | Value | Source |

| Molecular Formula | C9H19NO3 | Cheméo[2][3] |

| Molecular Weight | 189.25 g/mol | PubChem[4] |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | ~110-115 °C at reduced pressure | N/A |

| Solubility | Miscible with water and common organic solvents | Formamide[5] |

Part 2: Application in Pyrrolidine and Pyrroline Synthesis

The most well-documented and powerful application of this compound is in the synthesis of substituted pyrrolidines and pyrrolines. This transformation hinges on an acid-catalyzed cascade reaction that generates a cyclic iminium ion in situ, which is then trapped by a nucleophile.[6]

Core Mechanism: Acid-Catalyzed Iminium Ion Cyclization

The process is initiated by the strong acid catalyst (e.g., trifluoroacetic acid, polyphosphoric acid), which serves a dual purpose. First, it protonates and facilitates the hydrolysis of the diethyl acetal to reveal the free aldehyde. Second, the intramolecular condensation between the newly formed aldehyde and the secondary amine (from the formamide, or more commonly, an imine formed from it) generates a cyclic N-acyliminium or iminium ion intermediate. This electrophilic species is the linchpin of the synthesis, readily undergoing nucleophilic attack.

Diagram 2: Mechanism of Pyrrolidine/Pyrroline Formation

Caption: Key mechanistic steps in the cyclization cascade.

Protocol: Synthesis of 3-Arylidene-1-pyrrolines

This protocol describes the transformation of N-(4,4-diethoxybutyl)imines (derived from the title precursor) into 3-arylidene-1-pyrrolines, which are valuable synthetic intermediates.[7]

Step 1: Imine Formation

-

To a solution of 4,4-diethoxybutan-1-amine (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.0 eq).

-

Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

The resulting N-(4,4-diethoxybutyl)-1-arylmethanimine is typically used in the next step without further purification.

Step 2: Intramolecular Cyclization

-

Dissolve the crude imine from Step 1 in a suitable solvent such as dichloromethane or ethanol.

-

Add trifluoroacetic acid (TFA) (2.0-3.0 eq) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude 3-arylidene-1-pyrrolinium salt can be purified by recrystallization or used directly.[7]

Causality Insight: The use of a strong acid like TFA is critical. A weaker acid may not be sufficient to drive both the acetal hydrolysis and the subsequent cyclization-dehydration cascade to completion at a reasonable rate. The stoichiometry of the acid ensures the reaction environment remains highly acidic throughout the process.

Scope and Versatility

This methodology is robust and tolerates a wide range of substituents on the aromatic ring of the starting aldehyde. Both electron-donating and electron-withdrawing groups are generally well-tolerated, providing access to a diverse library of pyrroline derivatives.[7]

| Aryl Substituent (on aldehyde) | Yield (%) | Reference |

| 4-Methoxy | 99 | [7] |

| 4-Methyl | 95 | [7] |

| Phenyl | 90 | [7] |

| 4-Chloro | 85 | [7] |

| 4-Nitro | 78 | [7] |

Part 3: Application in Isoquinoline Synthesis

While not a direct precursor in the classical sense, the core structure of this compound is closely related to the reagents used in the renowned Pomeranz-Fritsch reaction for isoquinoline synthesis.[8][9]

Mechanistic Considerations: A Modified Approach

The traditional Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalamino acetal, formed from an aromatic aldehyde and aminoacetaldehyde diethyl acetal.[10][11] this compound itself cannot directly undergo this reaction because the nitrogen is acylated (as a formamide).

However, it can serve as a stable, storable precursor to the required aminoacetal. A synthetic strategy would involve a two-stage process:

-

Deformylation: Hydrolysis of the formamide group under basic or acidic conditions to release the free 4,4-diethoxybutan-1-amine.

-

Pomeranz-Fritsch Cyclization: Condensation of the liberated amine with a substituted benzaldehyde to form the key imine intermediate, followed by cyclization in the presence of a strong acid (e.g., concentrated sulfuric acid, polyphosphoric acid) to yield the isoquinoline core.[12]

Diagram 3: Conceptual Workflow for Isoquinoline Synthesis

Caption: A multi-step strategy to access isoquinolines.

Expert Insight: The formamide acts as a protecting group for the amine, enhancing the precursor's shelf-life and handling characteristics compared to the free amine. This strategy allows for the controlled, stepwise generation of the reactive species precisely when needed for the subsequent cyclization.

Part 4: Potential Pathways to Other Heterocycles

The application of this compound can be conceptually extended to the synthesis of other important heterocyclic systems, such as indoles and quinolines, although direct, one-pot methods are less common in the literature. These syntheses would likely require multi-step sequences where the precursor provides a key four-carbon chain.

Indole Synthesis (Conceptual)

A plausible, albeit indirect, route to certain indoles could involve a variation of the Madelung synthesis .[13][14]

-

N-Alkylation: An appropriately substituted o-toluidine could be N-alkylated with a derivative of the precursor (e.g., 4,4-diethoxybutyl bromide, obtained from the corresponding alcohol).

-

Formylation/Acylation: The resulting secondary amine would be acylated.

-

Cyclization: A strong base-mediated intramolecular cyclization would then form the indole ring. The diethoxybutyl chain provides the C2 and C3 atoms of the indole ring.

Quinoline Synthesis (Conceptual)

Accessing quinolines, such as those made via the Gould-Jacobs reaction , would require using the precursor as a source for a three-carbon fragment.[15][16]

-

Reaction with Aniline: this compound could be reacted with an aniline derivative.

-

Cyclization: Under thermal and acidic conditions, the intermediate could potentially cyclize, with the formyl group participating in ring closure to form a 4-hydroxyquinoline derivative.

-

Subsequent Steps: Hydrolysis and decarboxylation could lead to the final quinoline product.

Conclusion and Future Outlook

This compound is a highly effective and versatile precursor for constructing nitrogen-containing heterocycles. Its primary strength lies in the elegant, acid-catalyzed cascade reactions that afford substituted pyrrolidines and pyrrolines in high yields.[7][17] The masked aldehyde and formamide functionalities provide a stable yet readily activated C4 synthon, streamlining complex synthetic sequences.

While its direct application in one-pot syntheses of other key heterocycles like isoquinolines and indoles is not extensively documented, its value as a stable precursor to the requisite amino-acetal intermediates should not be overlooked.[6] Future research could focus on developing novel catalytic systems that enable the direct, tandem cyclization of this precursor with various aromatic partners, further expanding its utility and cementing its role as a valuable tool in the synthesis of medicinally and materially important compounds.

References

-

Intramolecular cyclization of N-(4,4-diethoxybutyl)-1-arylmethanimines 1. ResearchGate. Available at: [Link]

-

α-Amino Acetal: A Synthetic Intermediate for the Construction of Aza-Polycycles. Synlett. Available at: [Link]

-

Acid‐catalyzed intramolecular cyclization of N‐(4,4‐diethoxybutyl) - ResearchGate. Available at: [Link]

-

Pomeranz-Fritsch Reaction. Name Reactions in Organic Synthesis. Available at: [Link]

-

Synthetic Methods used to construct indoles. University of Pittsburgh-Bradford. Available at: [Link]

-

Pomeranz–Fritsch reaction. Wikipedia. Available at: [Link]

-

Development of Madelung-type indole synthesis using copper-catalyzed amidation/condensation. Journal of the Korean Chemical Society. Available at: [Link]

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available at: [Link]

-

Madelung synthesis. Wikipedia. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

-

Pomeranz-Fritsch Isoquinoline Synthesis. Chem-Station. Available at: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of pyrroles. Organic Chemistry Portal. Available at: [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ChemistryOpen. Available at: [Link]

-

Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Australian Journal of Chemistry. Available at: [Link]

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules. Available at: [Link]

-

Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]

-

Plausible mechanism of N‐(4,4‐diethoxybutyl)amides 1 cyclization. ResearchGate. Available at: [Link]

-

Synthesis of substituted pyrroles from N-sulfonyl enamines. ACS Fall 2025. Available at: [Link]

-

Aminoacids in the Synthesis of Heterocyclic Systems. Molecules. Available at: [Link]

-

Formamide. Wikipedia. Available at: [Link]

-

Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts. Available at: [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

-

Cyclization Reactions of Nitrogen-centered Radicals. Organic Reactions. Available at: [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis. Available at: [Link]

-

Chemical Properties of Formamide, N,N-diethyl- (CAS 617-84-5). Cheméo. Available at: [Link]

-

Chemical Properties of Formamide (CAS 75-12-7). Cheméo. Available at: [Link]

-

Formamide. PubChem. Available at: [Link]

-

Formamide synthesis. YouTube. Available at: [Link]

-

METHOD FOR PREPARING FORMAMIDE COMPOUND. European Patent Office. Available at: [Link]

-

Preparation of formamide. PrepChem.com. Available at: [Link]

-

N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. RSC Advances. Available at: [Link]

-

2,2-diethoxy-1-isocyanoethane. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of N-formamides via oxidative carbonylation of amines with paraformaldehyde over a CoNC catalyst. Green Chemistry. Available at: [Link]

-

N,N-DIETHYLFORMAMIDE. Ataman Kimya. Available at: [Link]

-

Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Chemistry. Available at: [Link]

-

N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. RSC Advances. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Formamide, N,N-diethyl- (CAS 617-84-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Formamide (CAS 75-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Formamide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling Precautions for N-(4,4-Diethoxybutyl)-formamide and Related Compounds

A Note on Scope and Approach:

This document provides a comprehensive technical guide to the safe handling of N-(4,4-Diethoxybutyl)-formamide. As of the date of this publication, specific toxicological and safety data for this compound is not extensively available in public literature or safety data sheets. Consequently, this guide has been constructed based on the well-documented safety profiles of the parent molecule, formamide , and structurally related N-alkyl formamides such as N,N-diethylformamide . This approach, known as "hazard assessment by analogy," is a standard and prudent practice in chemical safety for managing novel or sparsely documented substances. The inherent hazards of the formamide functional group are expected to be the primary drivers of the toxicological profile. All recommendations herein are based on a conservative assessment of these known hazards.

Hazard Identification and Classification

This compound must be treated as a hazardous substance due to its formamide core. Formamide is classified under the Globally Harmonized System (GHS) as a substance with significant chronic health risks.

Core Hazards Associated with Formamides:

-

Reproductive Toxicity: Formamide is classified as a developmental and reproductive toxicant.[1][2][3][4] It is designated as H360FD, indicating it may damage fertility and the unborn child.[1][4][5] This is the most critical hazard to consider.

-

Carcinogenicity: Formamide is suspected of causing cancer (H351).[1][3][4][5]

-

Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the blood.[1]

-

Irritation: While not always classified as a primary irritant, formamide and its derivatives can cause irritation to the skin, eyes, and respiratory system.[6][7][8] N,N-diethylformamide is explicitly classified as a skin and eye irritant.[9][10][11]

GHS Classification Summary (Based on Analogs)

The following table summarizes the GHS classifications for formamide and N,N-diethylformamide, which should be provisionally applied to this compound.

| Hazard Class | Formamide Classification | N,N-Diethylformamide Classification |

| Flammable Liquids | Not Classified | Category 3 (H226: Flammable liquid and vapor) |

| Acute Toxicity | Not Classified as acutely toxic[1] | Harmful if swallowed/inhaled/in contact with skin[12] |

| Skin Corrosion/Irritation | No skin irritation[2] | Category 2 (H315: Causes skin irritation)[9][10] |

| Eye Damage/Irritation | Mild eye irritation[2] | Category 2 (H319: Causes serious eye irritation)[9][10] |

| Carcinogenicity | Category 2 (H351: Suspected of causing cancer)[1][3] | No data available |

| Reproductive Toxicity | Category 1B (H360FD: May damage fertility. May damage the unborn child)[1][3][5] | No data available |

| STOT (Single Exposure) | - | Category 3 (H335: May cause respiratory irritation)[9][11] |

| STOT (Repeated Exposure) | Category 2 (H373: May cause damage to organs (Blood) through prolonged exposure) | No data available |

STOT: Specific Target Organ Toxicity

Risk Assessment Workflow for Novel Formamides

Given the absence of specific data, a rigorous, documented risk assessment is mandatory before any handling of this compound. The following workflow provides a logical framework for this process.

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Engineering Controls

The primary method for controlling exposure to this compound is through robust engineering controls.

-

Chemical Fume Hood: All work, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[13][14] This is critical to prevent inhalation of any vapors or aerosols.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[13]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[7][15]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure.

| PPE Type | Specification and Rationale |

| Hand Protection | Double-gloving with nitrile gloves is recommended. The outer glove should be removed and disposed of immediately after handling the compound. For sustained contact, use thicker nitrile gloves (e.g., >0.2 mm) and consult the manufacturer's breakthrough time data.[13] Always use proper glove removal technique to avoid skin contact.[6] |

| Eye/Face Protection | Chemical splash goggles are mandatory.[6][13] If there is a significant splash hazard, a full face shield should be worn in addition to goggles.[7][13] |

| Skin/Body Protection | A flame-retardant lab coat with full-length sleeves must be worn and kept fully buttoned.[6] Full-length pants and closed-toe shoes are required at all times.[6] |

| Respiratory Protection | Not typically required when work is performed within a certified chemical fume hood. If there is a potential for exposure outside of a fume hood (e.g., large spill), a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used by trained personnel.[2] |

Safe Handling and Storage Protocols

Handling

-

Avoid All Contact: The guiding principle is to avoid all personal contact, including inhalation and skin or eye contact.[6][16]

-

Designated Area: Establish a designated area within a fume hood for handling this compound.[14]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the lab.[13] Do not eat, drink, or smoke in areas where this chemical is handled.[7]

-

Ignition Sources: Keep away from heat, sparks, and open flames, especially if the compound is flammable like N,N-diethylformamide.[6][9] Use non-sparking tools for transfers.[11]

Storage

-

Container: Store in a tightly closed, properly labeled container.[6][17]

-

Location: Keep in a cool, dry, and well-ventilated area, separate from incompatible materials.[6][13] A locked storage cabinet is recommended due to the high toxicity.[18]

-

Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[8][14][19] Formamide is known to attack metals like copper, brass, and lead.[14][19]

Emergency and First-Aid Procedures

Immediate and decisive action is critical in the event of an exposure or spill.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[13][20]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[13][14][18] Seek medical attention.

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][13] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give small quantities of water to drink if the person is conscious.[18] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

Spill Response Protocol

-

Small Spill (inside fume hood):

-

Ensure appropriate PPE is worn.

-

Absorb the spill with an inert, non-combustible material like sand, diatomaceous earth, or a universal binder.[5][17]

-

Collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[7][17]

-

Decontaminate the area with an appropriate solvent and then soap and water.

-

-

Large Spill (or any spill outside a fume hood):

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Waste Streams: Collect pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads) in separate, clearly labeled, and sealed hazardous waste containers.[13]

-

Container Labeling: Affix a hazardous waste label to the container as soon as the first waste is added.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific pickup and disposal procedures.[7][13] Do not dispose of this chemical down the drain.[1]

References

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Formamide.

- University of Washington. (n.d.). SOP for Formamide.

- Santa Cruz Biotechnology. (n.d.). N,N-Diethylformamide Material Safety Data Sheet.

- Wikipedia. (n.d.). Formamide.

- CDH Fine Chemical. (n.d.). Formamide Material Safety Data Sheet.

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Formamide ≥99,5 %, BioScience-Grade.

- Agilent Technologies, Inc. (2025). Probe containing Formamide - SAFETY DATA SHEET.

- UMass Lowell. (n.d.). Handling Formamide.

- New Jersey Department of Health and Senior Services. (2003). Hazard Summary: Formamide.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: N,N-Diethylformamide.

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-Dimethylformamide.

- ECHEMI. (2019). Diethylformamide Safety Data Sheets.

- IPCS. (n.d.). FORMAMIDE ICSC: 0947.

- Washington State University. (n.d.). Standard Operating Procedure for Formamide.

- Fisher Scientific. (2023). SAFETY DATA SHEET: N,N-Diethylformamide.

- MedChemExpress. (2024). Safety Data Sheet: Formamide.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Formamide.

- Fisher Scientific. (2025). SAFETY DATA SHEET: Formamide.

- Harrell Industries. (2015). SAFETY DATA SHEET: Formamide.

- Sigma-Aldrich. (n.d.). Material Safety Data Sheet: Formamide.

- Fisher Scientific. (2023). SAFETY DATA SHEET: Formamide.

- International Labour Organization & World Health Organization. (2021). ICSC 0891 - FORMAMIDE.

- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET: Formamide.

- CPAChem. (2024). Safety data sheet according to Regulation (EC) No 1907/2006.

Sources

- 1. carlroth.com:443 [carlroth.com:443]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. carlroth.com [carlroth.com]

- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 7. nj.gov [nj.gov]

- 8. FORMAMIDE [training.itcilo.org]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.dk [fishersci.dk]

- 12. carlroth.com [carlroth.com]

- 13. uml.edu [uml.edu]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. bmrservice.com [bmrservice.com]

- 18. agilent.com [agilent.com]

- 19. ICSC 0891 - FORMAMIDE [chemicalsafety.ilo.org]

- 20. harrellindustries.com [harrellindustries.com]

Solubility Profile of N-(4,4-Diethoxybutyl)-formamide: A Predictive and Methodological Guide

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of N-(4,4-Diethoxybutyl)-formamide. Due to the absence of extensive published data for this specific molecule, this document establishes a robust predictive framework based on its molecular structure and fundamental chemical principles. Furthermore, it outlines detailed, self-validating experimental protocols for the precise determination of its solubility in common organic solvents, empowering researchers and drug development professionals to generate reliable data for their specific applications.

Molecular Structure and Predicted Physicochemical Properties

To understand the solubility of this compound, we must first analyze its molecular architecture. The molecule is amphiphilic, possessing distinct regions with differing polarities that dictate its interaction with various solvents.

-

Formamide Head Group: The N-substituted formamide group is highly polar. The nitrogen-hydrogen (N-H) bond allows it to act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This region imparts a hydrophilic character to the molecule.

-

Alkyl Chain: The butyl chain is a nonpolar, hydrophobic segment. Its presence will enhance solubility in nonpolar solvents.

-

Acetal Group: The diethyl acetal at the 4-position is of intermediate polarity. The ether oxygens can act as hydrogen bond acceptors but cannot donate hydrogen bonds.[1] This group adds some polar character but also contributes to the molecule's overall size.

The interplay between these groups suggests that this compound will not exhibit extreme solubility in either highly polar or strictly nonpolar solvents, but will instead favor solvents of intermediate polarity or those with a capacity for hydrogen bonding.

Caption: Key functional groups of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

|---|---|---|

| Molecular Weight | ~189.27 g/mol | Calculated from the molecular formula: C₉H₁₉NO₃. |

| Polarity | Amphiphilic / Intermediate Polarity | Contains both a highly polar formamide group and a nonpolar alkyl/acetal tail. |

| Hydrogen Bond Donor | Yes (1) | The N-H proton on the formamide group.[1] |

| Hydrogen Bond Acceptor | Yes (3) | The carbonyl oxygen and the two ether oxygens.[1] |

| LogP (Octanol/Water) | Low to Moderate Positive Value | The hydrophobic tail will favor octanol, but the polar head will favor water, leading to a balanced value. |

Guiding Principles of Solubility: A Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[2] The primary forces at play are:

-

Hydrogen Bonding: This is the strongest intermolecular force.[1] It occurs between a hydrogen atom bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom. The formamide group of our target molecule can both donate and accept hydrogen bonds, making this interaction dominant in protic solvents like alcohols and water.[3]

-

Dipole-Dipole Interactions: Polar molecules have a permanent separation of charge (a dipole). The positive end of one molecule attracts the negative end of another. This force is significant for this compound in polar aprotic solvents (e.g., acetone, acetonitrile).

-

Van der Waals Forces (London Dispersion Forces): These are the weakest forces and exist in all molecules. They arise from temporary fluctuations in electron density. The long alkyl chain of the molecule will interact with nonpolar solvents primarily through these forces.

Causality in Solvent Selection: The choice of solvent for a process like crystallization or extraction depends on exploiting these forces. To dissolve the compound, a solvent with similar intermolecular capabilities is chosen. To precipitate it, a solvent in which it is poorly soluble (an anti-solvent) is added, disrupting the favorable solute-solvent interactions.

Experimental Protocols for Solubility Determination

A multi-tiered approach, starting with a qualitative assessment and progressing to a precise quantitative measurement, provides a comprehensive understanding of solubility.

Protocol 1: Qualitative Solubility Assessment

This rapid method is used to classify the compound's solubility in a range of solvents, providing an initial screening.[4][5]

Methodology:

-

Preparation: Arrange a series of labeled small test tubes, each containing a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Solute Addition: Add a pre-weighed amount of this compound (e.g., 10 mg) to each test tube.

-

Solvent Addition: Add the solvent to each tube in incremental portions (e.g., 0.1 mL, then up to 1 mL).

-

Mixing: After each addition, cap and vigorously agitate the tube for 30-60 seconds.[2]

-

Observation: Visually inspect for complete dissolution. The absence of any solid particulate matter indicates solubility at that concentration.

-

Classification: Classify the solubility based on the amount of solvent required (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).

Caption: Workflow for qualitative solubility screening.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[6][7] It is a self-validating system because the continued presence of excess solid solute confirms that the solution is saturated.

Methodology:

-

Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired solvent. "Excess" means enough solid is added so that some remains undissolved at the end of the experiment.

-

Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25 °C). Agitate the slurry for a sufficient period to reach equilibrium (typically 24-72 hours). The extended time is critical to ensure the dissolution rate has reached zero.[7]

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the vial to pellet the solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the solid material at the bottom.

-

Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is a key part of the protocol's trustworthiness.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring its concentration within the calibrated range of the analytical instrument.

-

Analysis: Quantify the concentration of the solute in the diluted sample using a validated analytical method, such as HPLC-UV or GC-FID.[8][9]

Caption: Workflow for the quantitative shake-flask method.

Predicted Solubility Profile in Common Organic Solvents

The following table synthesizes the theoretical principles to predict the solubility of this compound. These predictions should be confirmed experimentally using the protocols described above.

Table 2: Predicted Solubility and Rationale

| Solvent | Type | Predicted Solubility | Rationale |

|---|---|---|---|

| Water | Polar Protic | Sparingly Soluble | The polar formamide group can hydrogen bond with water, but the hydrophobic alkyl/acetal tail is large and disfavors dissolution.[7] |

| Methanol / Ethanol | Polar Protic | High | These alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the formamide head. The alkyl portion of the alcohol also interacts well with the solute's tail.[10] |